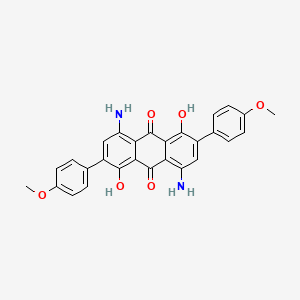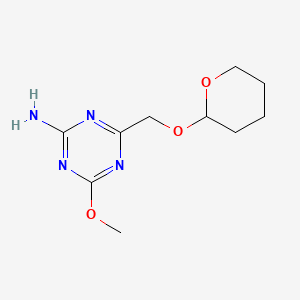
4-Methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with a methoxy group and a tetrahydropyran-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable triazine precursor is reacted with a methoxy group donor under controlled conditions. The tetrahydropyran-2-yl group can be introduced through a subsequent reaction involving a protected hydroxyl group and a suitable pyran precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the triazine ring can produce various amine derivatives .
Aplicaciones Científicas De Investigación
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and tetrahydropyran-2-yl groups can modulate the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one, tetrahydro-4-methyl-: Similar in structure but lacks the triazine ring.
2H-Pyran-2-one, tetrahydro-6-methyl-: Another similar compound with a different substitution pattern on the pyran ring.
Uniqueness
4-Methoxy-6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1,3,5-triazin-2-amine is unique due to its combination of a triazine ring with methoxy and tetrahydropyran-2-yl groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
92533-23-8 |
|---|---|
Fórmula molecular |
C10H16N4O3 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
4-methoxy-6-(oxan-2-yloxymethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H16N4O3/c1-15-10-13-7(12-9(11)14-10)6-17-8-4-2-3-5-16-8/h8H,2-6H2,1H3,(H2,11,12,13,14) |
Clave InChI |
QXDFUOBISKADOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC(=N1)N)COC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




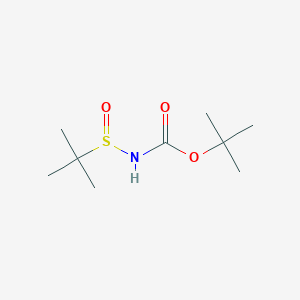
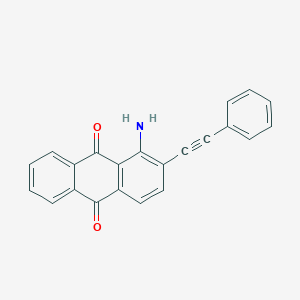


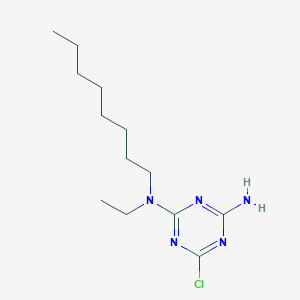
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
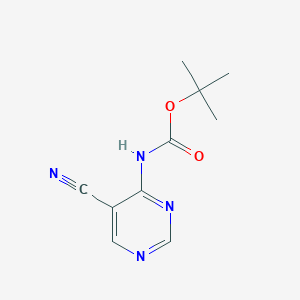
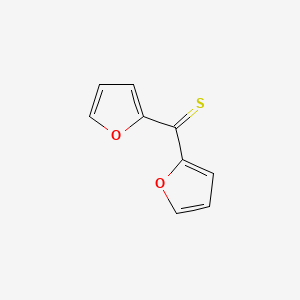
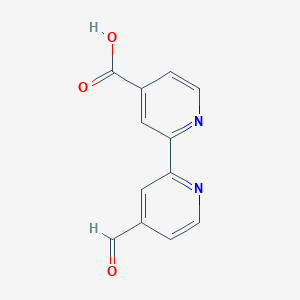
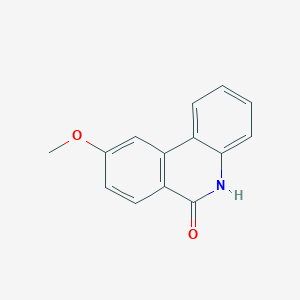
![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
